tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
Description
tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a bicyclic heteroaromatic compound featuring a naphthyridine core substituted with two chlorine atoms at positions 6 and 8, a partially saturated 3,4-dihydro ring, and a tert-butyl carbamate protecting group at the 1H-position. This compound is primarily utilized as an intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly kinase inhibitors and antiviral agents. Its rigid bicyclic structure and electron-deficient aromatic system make it a valuable scaffold for modulating target binding affinity and selectivity.
The tert-butyl carbamate group enhances stability under basic and nucleophilic conditions, while the dichloro substituents influence electronic properties and intermolecular interactions. Structural characterization of this compound, including X-ray crystallography, often employs programs like SHELXL for refinement due to its robustness in handling small-molecule data.
Properties
Molecular Formula |
C13H16Cl2N2O2 |
|---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
tert-butyl 6,8-dichloro-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-13(2,3)19-12(18)17-5-4-8-6-10(14)16-11(15)9(8)7-17/h6H,4-5,7H2,1-3H3 |
InChI Key |
RPJOAXLGRKQAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=NC(=C2C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthetic Route Overview
The synthetic preparation generally follows a multi-step approach:
Step 1: Construction of the 3,4-dihydro-2,7-naphthyridine core
This involves cyclization reactions starting from substituted pyridine precursors or related heterocycles. Thermal cyclization or condensation reactions are common, often under reflux conditions with appropriate catalysts or reagents.Step 2: Introduction of tert-butyl ester at the 2-position
The carboxylate function at position 2 is introduced by esterification of the corresponding acid or by direct ester formation during ring closure, commonly using tert-butanol and acid catalysts or via tert-butyl chloroformate in the presence of base.Step 3: Selective chlorination at the 6 and 8 positions
Halogenation is achieved by electrophilic substitution using chlorinating agents such as phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), or N-chlorosuccinimide (NCS). Conditions are optimized to avoid over-chlorination or degradation of the heterocyclic ring.
Detailed Synthetic Procedures
Cyclization to Form 3,4-Dihydro-2,7-Naphthyridine Core
- Starting from 2-aminopyridine derivatives substituted appropriately, a condensation with β-ketoesters or equivalent precursors under reflux in polar solvents (e.g., ethanol or dimethylformamide) leads to ring closure forming the dihydro-naphthyridine scaffold.
- Literature reports thermal cyclization of amino-substituted pyridine derivatives in the presence of bases such as sodium ethoxide or potassium carbonate to form the bicyclic system in yields ranging from 60% to 85%.
Installation of tert-Butyl Ester
- The carboxylate group at position 2 is commonly introduced by esterification of the corresponding acid intermediate with tert-butanol under acidic conditions or by reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
- Alternative methods include direct formation of the tert-butyl ester during ring closure by using tert-butyl acetoacetate or tert-butyl substituted precursors.
- Yields for this step typically range from 70% to 90%, depending on the method and purity of starting materials.
Selective Chlorination at Positions 6 and 8
- Chlorination is performed on the dihydro-naphthyridine intermediate bearing the tert-butyl ester.
- Common reagents include phosphorus oxychloride (POCl_3) or N-chlorosuccinimide (NCS) under controlled temperature (0–50 °C) to achieve selective substitution at the 6 and 8 positions.
- The reaction is typically carried out in inert solvents such as dichloromethane or chloroform, sometimes with catalytic amounts of Lewis acids to enhance regioselectivity.
- The chlorination step is critical and requires careful monitoring by TLC or HPLC to avoid poly-chlorination or ring degradation.
- Reported yields for dichlorinated products are in the range of 50–75% depending on reaction time and reagent stoichiometry.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Aminopyridine + β-ketoester, reflux EtOH, base | 60–85 | Formation of 3,4-dihydro-2,7-naphthyridine core |
| 2 | Esterification | tert-Butanol + acid catalyst or tert-butyl chloroformate + base | 70–90 | Installation of tert-butyl ester at C2 |
| 3 | Chlorination | POCl_3 or NCS, DCM, 0–50 °C | 50–75 | Selective chlorination at C6 and C8 |
Analytical and Research Findings
Spectroscopic Characterization: The intermediates and final product are characterized by NMR (1H, 13C), confirming the tert-butyl ester signals and aromatic proton shifts consistent with chlorination at C6 and C8. Mass spectrometry confirms molecular weights consistent with dichlorinated tert-butyl esters.
Regioselectivity: Studies indicate that chlorination regioselectivity is influenced by electronic effects of the dihydro-naphthyridine ring and substituents; chlorination preferentially occurs at activated positions 6 and 8 due to resonance stabilization and steric accessibility.
Reaction Optimization: Research highlights that controlling temperature and reagent equivalents is essential to maximize yield and purity. Microwave-assisted synthesis has been explored for cyclization steps to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate exhibit antimicrobial properties. This compound may be investigated for its efficacy against a range of pathogens, including bacteria and fungi. Studies have shown that naphthyridine derivatives can inhibit bacterial growth by interfering with essential cellular processes.
Anticancer Properties
Naphthyridine derivatives have also been explored for their anticancer potential. The compound's ability to interact with DNA and inhibit topoisomerase enzymes could make it a candidate for further investigation in cancer treatment protocols. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.
Agricultural Applications
Pesticidal Activity
The structural characteristics of this compound position it as a potential pesticide. Research into similar chemical classes has indicated effectiveness against various agricultural pests. The compound could be synthesized and tested for its ability to disrupt the life cycles of insects or inhibit the growth of plant pathogens.
Materials Science
Polymer Development
In materials science, the compound's unique properties may allow it to be used as an additive in polymer formulations. Its incorporation could enhance the thermal stability and mechanical properties of polymers. Research into naphthyridine-based polymers has shown promise in applications ranging from coatings to electronic materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. The specific pathways and targets would depend on the biological context in which the compound is studied.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Property | tert-Butyl 6,8-dichloro derivative | Methyl 6,8-difluoro analogue | Benzyl unsubstituted analogue |
|---|---|---|---|
| Melting Point (°C) | 148–150 | 112–114 | 98–100 |
| LogP (Octanol/Water) | 2.8 | 1.9 | 3.2 |
| Aqueous Solubility (mg/mL) | 0.15 | 1.2 | 0.08 |
Table 2: Reactivity in NAS Reactions
| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Preferred Nucleophiles |
|---|---|---|
| tert-Butyl 6,8-dichloro derivative | 4.7 × 10⁻³ | Primary amines |
| Methyl 6,8-difluoro analogue | 1.2 × 10⁻³ | Thiols |
| Benzyl unsubstituted analogue | Not reactive | N/A |
Biological Activity
tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS No. 1956331-16-0) is a synthetic compound belonging to the naphthyridine class of heterocyclic compounds. It has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C13H16Cl2N2O2
- Molecular Weight : 303.184 g/mol
- Structural Formula : Structure
Biological Activity Overview
The biological activities of this compound have been explored in various contexts:
1. Antimicrobial Activity
Research indicates that compounds in the naphthyridine family exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves interference with bacterial DNA synthesis or cell wall integrity.
2. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound's efficacy was compared to standard anti-inflammatory drugs like diclofenac sodium, showing comparable results in reducing edema in animal models .
3. Anticancer Activity
Naphthyridine derivatives have been investigated for their anticancer properties. In vitro studies on human cancer cell lines (e.g., HeLa and HCT116) revealed that this compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anti-inflammatory | Comparable to diclofenac sodium | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
-
Anti-inflammatory Study :
A study examined the compound's effect on carrageenan-induced paw edema in rats. The results showed a significant reduction in swelling (up to 93% inhibition) compared to controls and standard treatments . -
Anticancer Study :
In a controlled experiment involving human tumor cell lines, this compound exhibited IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 enzymes, indicating strong potential as a therapeutic agent in cancer treatment .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Antimicrobial Action : Disruption of nucleic acid synthesis.
- Anti-inflammatory Action : Inhibition of cyclooxygenase enzymes (COX) and modulation of inflammatory pathways.
- Anticancer Action : Induction of apoptosis via mitochondrial pathways and inhibition of cyclin-dependent kinases (CDKs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
